2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile
Description
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Properties
IUPAC Name |
2-ethyl-4,5,6,7-tetrahydroindazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-13-10(7-11)8-5-3-4-6-9(8)12-13/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLOWAVEUFJQPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCCC2=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl cyanoacetate with hydrazine derivatives, followed by cyclization to form the indazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized indazole derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were reported to be as low as 12.5 μg/mL, showcasing its potential as a lead compound in developing new antibiotics .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways by inhibiting key enzymes involved in the production of pro-inflammatory cytokines. This activity makes it a candidate for further investigation in the treatment of inflammatory diseases .
Anticancer Potential
Recent investigations into the anticancer activity of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile have revealed promising results. It has been shown to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. Specific studies have noted its efficacy against breast cancer and lung cancer cell lines, with IC50 values indicating significant cytotoxicity at micromolar concentrations .
Enzyme Modulation
The compound's interactions with various enzymes have been extensively studied. It has been found to act as both an inhibitor and an activator depending on the specific enzymatic context. For instance, it modulates the activity of cyclooxygenase enzymes involved in the inflammatory response. Such properties are crucial for understanding its pharmacological effects and optimizing its therapeutic potential .
Cellular Signaling Pathways
Research indicates that 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile influences cellular signaling pathways related to cell growth and differentiation. Its ability to affect gene expression patterns suggests a role in regulating cellular processes that could be beneficial in treating various diseases .
Material Science Applications
In addition to biological applications, this compound has potential uses in material science. Its unique structure allows for modifications that can enhance material properties such as conductivity and stability. Research is ongoing to explore its application in developing advanced materials for electronic devices .
Comparative Analysis with Related Compounds
| Compound Name | Unique Features |
|---|---|
| Ethyl 1H-indazole-3-carboxylate | Different structural configuration affecting reactivity |
| 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | Lacks ethyl group; different solubility and reactivity |
| 1-(4-Methoxyphenyl)-1H-imidazol-4-ylmethanol | Exhibits distinct pharmacological profiles |
This comparative analysis highlights how structural variations impact biological activity and potential applications across different fields.
Case Studies
- Antimicrobial Activity Study : A study published in PMC demonstrated that derivatives of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile showed enhanced activity against Mycobacterium tuberculosis compared to traditional antibiotics .
- Anti-inflammatory Research : A recent publication highlighted the compound's ability to reduce inflammation markers in animal models of arthritis, suggesting its potential use as a therapeutic agent in inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile
- ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate
Uniqueness
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 2-position and the nitrile group at the 3-position can enhance its interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile (CAS Number: 1785315-35-6) is a heterocyclic compound belonging to the indazole family. Indazoles are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H13N3
- Molecular Weight : 175.23 g/mol
- Structure : The compound features an ethyl group at the 2-position and a nitrile group at the 3-position, which may enhance its interactions with biological targets.
The biological activity of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate enzyme activity and receptor interactions, leading to various pharmacological effects. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in disease pathways. For instance, it may inhibit cyclooxygenase-2 (COX-2), which plays a role in inflammation.
- Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular signaling pathways.
Biological Activity and Therapeutic Applications
Research has indicated multiple biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of indazole compounds exhibit antimicrobial properties against various pathogens.
- Anticancer Potential : The compound has been investigated for its anticancer effects. For example, it has been shown to inhibit cell proliferation in cancer cell lines with IC50 values in the low micromolar range . This suggests potential applications in cancer therapy.
- Antiviral Properties : Some studies have explored the antiviral potential of indazole derivatives, indicating that they may interfere with viral replication mechanisms.
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile, it is useful to compare it with other indazole derivatives:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| 4,5,6,7-Tetrahydro-2H-indazole | 1.3 | Anticancer (HL60 cell line) |
| Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole | 0.9 | Anticancer (HT29 cell line) |
| 2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile | <10 | Antimicrobial and anticancer potential |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of indazole derivatives:
- Synthesis and Evaluation : A study by Cao et al. synthesized various indazole derivatives and evaluated their inhibitory effects on kinases involved in cancer pathways. The results indicated that certain derivatives exhibited significant potency against specific cancer cell lines .
- Pharmacological Characterization : Research has highlighted the pharmacological properties of these compounds in preclinical models. For instance, one study reported that a derivative demonstrated good oral bioavailability and acceptable off-target activity in rodent models .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the indazole ring can significantly influence biological activity. For example, substituents at the 4-position have been shown to enhance inhibitory effects against certain targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
